4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a pyrazole moiety and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Nitration and Reduction: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction of the nitro group to an amine using hydrogen gas and a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Zinc amalgam in hydrochloric acid, hydrogen gas with palladium on carbon
Substitution: Various electrophiles in the presence of Lewis acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce a variety of functional groups onto the benzene ring.
Scientific Research Applications
4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,4-diol
- 4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,2-diol
Uniqueness
4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl groups and a pyrazole moiety provides a versatile platform for further functionalization and exploration in various research fields .
Properties
Molecular Formula |
C15H21N3O2 |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
4-[[[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)9-18-11(3)6-15(17-18)16-8-12-4-5-13(19)7-14(12)20/h4-7,10,19-20H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
YWLXWFAWZITZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)NCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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